

A Technical Guide to the Spectroscopic Characterization of 2,2-diethylmorpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Diethylmorpholine

Cat. No.: B061098

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of **2,2-diethylmorpholine** (CAS No. 167947-91-3). In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive modeling and foundational spectroscopic principles to present the expected Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols, data interpretation, and mechanistic explanations are provided to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and related heterocyclic compounds.

Introduction: The Structural Imperative

2,2-diethylmorpholine is a substituted heterocyclic amine belonging to the morpholine family. Morpholine and its derivatives are versatile building blocks in medicinal chemistry and materials science, often imparting desirable physicochemical properties such as increased water solubility and metabolic stability to parent molecules^[1]. Accurate structural confirmation is the bedrock of any chemical research, from discovery to application. Spectroscopic techniques provide a non-destructive, detailed view into the molecular architecture, making them indispensable tools.

This guide addresses the structural characterization of **2,2-diethylmorpholine** through a multi-technique spectroscopic approach. Given that experimental spectra for this specific molecule are not widely published in scientific databases like the NIST Chemistry WebBook or the

Spectral Database for Organic Compounds (SDBS)[2][3][4][5], we will employ a predictive methodology. The predicted data herein are generated based on established algorithms that consider the intricate electronic environments of the nuclei and bonds within the molecule, offering a highly reliable approximation of experimental results[6]. This approach, grounded in first principles and validated by extensive data on analogous structures, provides a powerful and scientifically rigorous alternative for structural analysis.

Molecular Structure of 2,2-diethylmorpholine

The core of our analysis is the unique structure of **2,2-diethylmorpholine**, which features a quaternary carbon at the C2 position, adjacent to both the ring oxygen and two ethyl groups. This sterically hindered arrangement significantly influences the chemical environment of neighboring atoms, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing precise information about the connectivity and chemical environment of hydrogen (^1H) and carbon (^{13}C) atoms.

Experimental Protocol: NMR Spectrum Acquisition

The following outlines a standardized protocol for acquiring high-resolution NMR spectra suitable for **2,2-diethylmorpholine**.

Objective: To obtain high-resolution ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra.

Materials:

- **2,2-diethylmorpholine** sample (approx. 5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- High-precision NMR tube (5 mm diameter)
- NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

- Sample Preparation: Accurately weigh the **2,2-diethylmorpholine** sample and dissolve it in approximately 0.6 mL of CDCl₃-TMS in a clean, dry vial.
- Transfer: Transfer the solution into the NMR tube using a Pasteur pipette.
- Instrumentation Setup:
 - Insert the sample into the spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
 - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
 - Set the spectral width to cover the range of -1 to 10 ppm.
 - Collect a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Switch the probe to the ¹³C nucleus frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.
 - Set the spectral width to cover a range of 0 to 100 ppm, which is appropriate for aliphatic amines.
 - A longer acquisition time and a higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase-correct the spectra.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H and ^{13}C spectra.
- Integrate the signals in the ^1H spectrum.

^1H NMR Data (Predicted)

The predicted ^1H NMR spectrum provides a clear fingerprint of the molecule's proton environments. The presence of the two ethyl groups on a quaternary carbon and the morpholine ring protons results in a distinct pattern.

Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	~ 0.85	Triplet (t)	6H	-CH ₂ CH ₃
b	~ 1.40	Quartet (q)	4H	-CH ₂ CH ₃
c	~ 1.80	Singlet (s)	1H	NH
d	~ 2.70	Singlet	2H	-O-C-CH ₂ -N-
e	~ 2.85	Triplet (t)	2H	-N-CH ₂ -CH ₂ -O-
f	~ 3.65	Triplet (t)	2H	-N-CH ₂ -CH ₂ -O-

Interpretation:

- Ethyl Groups (a, b): The upfield triplet at ~0.85 ppm and the quartet at ~1.40 ppm are characteristic of an ethyl group. The triplet arises from the methyl protons (a) being split by the adjacent two methylene protons, while the quartet results from the methylene protons (b) being split by the three methyl protons, following the n+1 rule.
- Amine Proton (c): The N-H proton signal is expected to be a broad singlet around 1.80 ppm. Its chemical shift can be highly variable depending on solvent, concentration, and

temperature, and it may exchange with D₂O, causing the peak to disappear upon addition of a drop of D₂O to the sample—a classic confirmatory test[7].

- Morpholine Ring Protons (d, e, f): The protons on the morpholine ring are diastereotopic. The protons on the carbon adjacent to the quaternary center (C3) are predicted to appear as a singlet around 2.70 ppm because they lack an adjacent proton for coupling. The protons on C5 (e), adjacent to the nitrogen, are deshielded by the nitrogen and appear as a triplet around 2.85 ppm. The protons on C6 (f), adjacent to the highly electronegative oxygen, are the most deshielded and appear further downfield as a triplet at ~3.65 ppm[8].

¹³C NMR Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

Label	Predicted Chemical Shift (δ, ppm)	Assignment
1	~ 8.0	Ethyl CH ₃
2	~ 25.0	Ethyl CH ₂
3	~ 45.0	Ring C5 (-CH ₂ -N)
4	~ 55.0	Ring C3 (-CH ₂ -N)
5	~ 68.0	Ring C6 (-CH ₂ -O)
6	~ 75.0	Quaternary C2

Interpretation:

- Alkyl Carbons (1, 2): The most upfield signals at ~8.0 and ~25.0 ppm correspond to the methyl and methylene carbons of the ethyl groups, respectively[9].
- Ring Carbons (3, 4, 5): The carbons of the morpholine ring appear in the mid-field region. The carbons adjacent to the nitrogen (C3 and C5) are expected around 45.0-55.0 ppm. The carbon adjacent to the oxygen (C6) is significantly deshielded by the electronegative oxygen

atom and thus appears furthest downfield among the ring CH₂ groups, at approximately 68.0 ppm^{[10][11]}.

- Quaternary Carbon (6): The quaternary carbon (C2), being bonded to two carbons, a nitrogen, and an oxygen, is the most deshielded of the sp³ carbons and is predicted to appear around 75.0 ppm. Its signal is expected to be of lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a proton-decoupled experiment^[11].

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of liquid samples.

Objective: To obtain a high-quality FT-IR spectrum of neat **2,2-diethylmorpholine**.

Materials:

- **2,2-diethylmorpholine** sample (1-2 drops)
- FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)
- Solvent for cleaning (e.g., isopropanol)

Methodology:

- Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a single drop of the liquid **2,2-diethylmorpholine** sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over the range of 4000-600 cm⁻¹.

- **Cleaning:** After analysis, clean the crystal thoroughly with a soft tissue soaked in isopropanol and allow it to dry completely.

Expected IR Absorption Bands

The IR spectrum of **2,2-diethylmorpholine** is expected to be dominated by absorptions corresponding to its secondary amine, ether, and alkane functionalities.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
~ 3350 - 3310	N-H Stretch	Weak-Medium	Secondary Amine
2960 - 2850	C-H Stretch	Strong	Alkane (CH ₃ , CH ₂)
~ 1465	C-H Bend (Scissoring)	Medium	CH ₂
~ 1380	C-H Bend (Rocking)	Medium	CH ₃
~ 1250 - 1020	C-N Stretch	Medium	Aliphatic Amine
~ 1120 - 1085	C-O-C Asymmetric Stretch	Strong	Ether
~ 910 - 665	N-H Wag	Strong, Broad	Secondary Amine

Interpretation:

- **N-H Region:** A weak to medium intensity band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine N-H stretch. This peak is typically sharper than the broad O-H stretch of alcohols[7]. A strong, broad N-H wagging band is also expected at lower frequencies[12].
- **C-H Region:** Strong, sharp peaks between 2960 and 2850 cm⁻¹ are definitive for the C-H stretching of the ethyl and morpholine methylene groups.
- **Fingerprint Region (< 1500 cm⁻¹):** This region will contain a complex pattern of signals. The most diagnostic peaks are the strong C-O-C asymmetric stretch of the ether linkage, expected around 1100 cm⁻¹, and the C-N stretch of the aliphatic amine. These, along with various C-H bending vibrations, confirm the core structure of the molecule[13].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and offering clues about its structure.

Experimental Protocol: Electron Ionization (EI) MS

EI-MS is a classic hard ionization technique that generates numerous fragments, creating a rich and interpretable spectrum.

Objective: To obtain an EI mass spectrum of **2,2-diethylmorpholine** to determine its molecular weight and fragmentation pattern.

Materials:

- Dilute solution of **2,2-diethylmorpholine** in a volatile solvent (e.g., methanol or dichloromethane)
- Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

Methodology:

- **Sample Introduction:** Inject the sample into the GC, which separates it from the solvent and introduces it into the ion source. Alternatively, use a direct insertion probe for a pure sample.
- **Ionization:** Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The molecular ion, having excess energy, undergoes fragmentation into smaller, characteristic ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- **Detection:** An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance versus m/z .

Proposed EI-MS Fragmentation Pathway

The fragmentation of **2,2-diethylmorpholine** will be governed by the stability of the resulting carbocations and radical species. The presence of nitrogen follows the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular weight of $C_8H_{17}NO$ is 143.23, so the molecular ion peak ($M^{+\bullet}$) is expected at $m/z = 143$.

The primary fragmentation pathway for aliphatic amines is α -cleavage, which involves the breaking of a bond adjacent to the nitrogen atom.

Expected Major Fragments:

m/z	Proposed Structure/Loss	Comments
143	$[C_8H_{17}NO]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
128	$[M - CH_3]^+$	Loss of a methyl radical from one of the ethyl groups.
114	$[M - C_2H_5]^+$	Base Peak. α -cleavage resulting in the loss of an ethyl radical. This forms a stable, resonance-stabilized iminium ion.
86	$[C_4H_8NO]^+$	Cleavage of the C2-C3 bond with loss of C_4H_9 .
58	$[C_3H_8N]^+$	Further fragmentation of the ring.

Interpretation and Proposed Pathway:

- Molecular Ion (m/z 143): The formation of the radical cation $M^{+\bullet}$.
- α -Cleavage (Dominant Pathway): The most favorable fragmentation is the cleavage of a C-C bond alpha to the nitrogen atom. The loss of the largest alkyl group is preferred. In this case, cleavage of the bond between the quaternary C2 and one of the ethyl groups results in the

loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$, 29 Da). This generates a highly stable iminium ion at m/z 114, which is predicted to be the base peak (the most abundant ion).

- Other Fragmentations: Loss of a methyl radical ($\bullet\text{CH}_3$, 15 Da) from an ethyl group could lead to a fragment at m/z 128. Subsequent ring-opening and further fragmentation would lead to smaller ions such as those observed at m/z 86 and 58.

Visualization of Spectroscopic Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

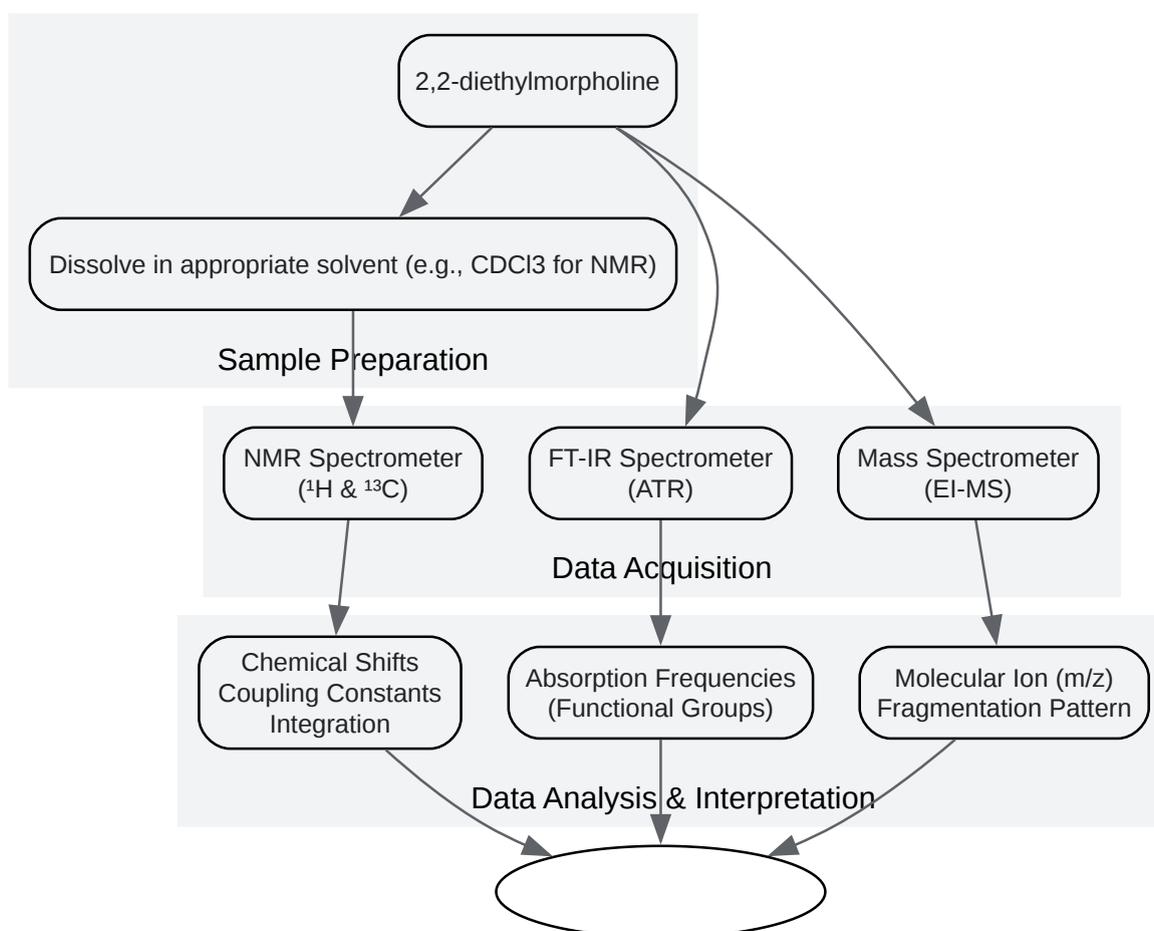


Figure 1: General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

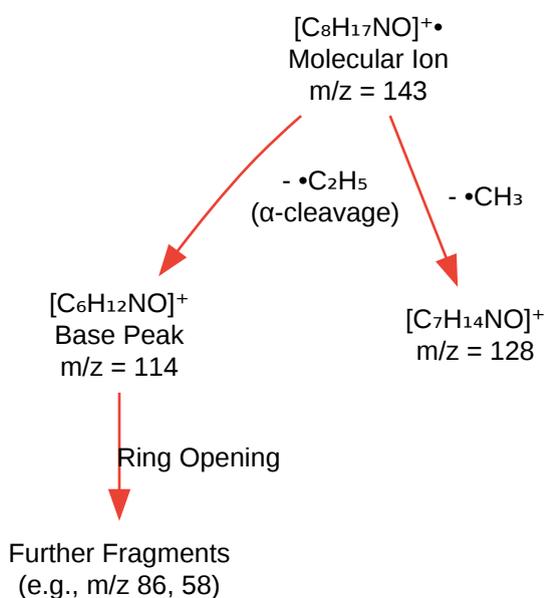


Figure 2: Proposed EI-MS Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Key fragmentations of **2,2-diethylmorpholine**.

Conclusion

This guide presents a detailed, albeit predictive, spectroscopic profile of **2,2-diethylmorpholine**. The convergence of predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a cohesive and robust model for the structural verification of this compound. The provided protocols represent standard, field-proven methodologies, ensuring that should a physical sample be analyzed, the data obtained can be confidently compared against the theoretical framework established herein. This synthesis of predictive data and established analytical principles serves as a vital resource for chemists engaged in the synthesis, characterization, and application of novel morpholine derivatives.

References

- Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [\[Link\]](#)

- JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [\[Link\]](#)
- Lee, S., Kim, S., Kim, J., & Lee, S. (2022). Precisely predicting the ^1H and ^{13}C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific reports, 12(1), 20263. [\[Link\]](#)
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [\[Link\]](#)
- re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [\[Link\]](#)
- Wikipedia. (2023, November 28). Spectral Database for Organic Compounds. Retrieved from [\[Link\]](#)
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [\[Link\]](#)
- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [\[Link\]](#)
- NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [\[Link\]](#)
- Compound Interest. (2015). A Guide to ^{13}C NMR Chemical Shift Values. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [\[Link\]](#)
- University of Wisconsin. (n.d.). NMR Spectroscopy :: ^1H NMR Chemical Shifts. Retrieved from [\[Link\]](#)
- University of Wisconsin. (n.d.). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts. Retrieved from [\[Link\]](#)

- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [\[Link\]](#)
- Mascitti, J. A. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [\[Link\]](#)
- ResearchGate. (2017). Observed IR spectrum of neutral morpholine and the calculated spectrum... [Image]. Retrieved from [\[Link\]](#)
- Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [\[Link\]](#)
- Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches. *The Journal of Chemical Physics*, 146(1), 014301.
- Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. Retrieved from [\[Link\]](#)
- NIST. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [\[Link\]](#)
- Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [\[Link\]](#)
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [\[Link\]](#)
- NIST. (n.d.). Morpholine, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). N-methylmorpholine - Optional[¹H NMR] - Spectrum. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 167947-91-3 MFCD09802323-2,2-DIETHYLMORPHOLINE -LabNovo [labnovo.com]
- 2. Morpholine [webbook.nist.gov]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 6. Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizer loader [nmrdb.org]
- 8. acdlabs.com [acdlabs.com]
- 9. compoundchem.com [compoundchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2,2-diethylmorpholine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061098#spectroscopic-data-of-2-2-diethylmorpholine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com